3-hydroxy-N'-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide
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Overview
Description
3-hydroxy-N’-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a naphthalene ring, a phenylmethylidene group, and a carbohydrazide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N’-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and benzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours, followed by recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N’-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the phenylmethylidene group to a phenylmethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Phenylmethyl derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
3-hydroxy-N’-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pigments and dyes for various industrial applications.
Mechanism of Action
The mechanism of action of 3-hydroxy-N’-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the naphthalene ring can participate in π-π interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-naphthoic acid: Shares the naphthalene ring and hydroxyl group but lacks the phenylmethylidene and carbohydrazide moieties.
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: Similar structure but with a different substituent on the naphthalene ring.
Uniqueness
3-hydroxy-N’-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide is unique due to its combination of a naphthalene ring, phenylmethylidene group, and carbohydrazide moiety
Properties
Molecular Formula |
C18H14N2O2 |
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Molecular Weight |
290.3 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14N2O2/c21-17-11-15-9-5-4-8-14(15)10-16(17)18(22)20-19-12-13-6-2-1-3-7-13/h1-12,21H,(H,20,22)/b19-12+ |
InChI Key |
BQTYCKJHLIHXHX-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
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